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Compound of Interest

Compound Name:

1-(4-Chloro-3-

(hydroxymethyl)phenyl)propan-1-

one

Cat. No.: B14040163

Get Quote

Synthesis, Structural Elucidation, and
Pharmaceutical Utility[1]
Part 1: Executive Summary & Molecular Architecture
Compound Identity

Systematic Name: 1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one

Molecular Formula: C₁₀H₁₁ClO₂

Molecular Weight: 198.65 g/mol

Core Scaffold: Propiophenone (Aryl ketone)

Key Functionality: Ortho-chloro benzyl alcohol moiety
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Significance in Drug Development 4-Chloro-3-hydroxymethyl propiophenone is a specialized

bifunctional intermediate. Unlike simple propiophenones used primarily for cathinone or amino-

alcohol synthesis, this molecule possesses a hydroxymethyl handle at the meta position

relative to the ketone. This structural motif is critical in the design of:

HDAC Inhibitors: The 4-chloro-3-hydroxymethyl-phenyl moiety appears in patent literature

regarding Histone Deacetylase (HDAC) inhibitors, particularly for oncology applications

where the hydroxymethyl group serves as a linker or polar contact point.

Macrocyclic Ethers: The alcohol allows for etherification or esterification, enabling the

construction of complex macrocycles or PROTAC linkers.

Heterocyclic Fusion: The proximity of the ketone and the hydroxymethyl group (via a 3-

carbon separation across the ring) allows for potential cyclization into benzofuran or

isoquinoline derivatives under specific conditions.

Part 2: Synthetic Pathways (The "How")
To ensure high purity and scalability, we prioritize routes that avoid competitive oxidation of the

ketone. The most robust industrial approach involves the functionalization of 4-chloro-3-

methylpropiophenone.

Primary Route: Radical Bromination & Hydrolysis
This route leverages the stability of the aryl ketone to radical conditions, allowing selective

functionalization of the benzylic methyl group.

Mechanism:

Precursor Synthesis: Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride.

Wohl-Ziegler Bromination: Selective radical bromination using N-Bromosuccinimide (NBS).

Hydrolysis: Conversion of the benzyl bromide to the alcohol.

2-Chlorotoluene 4-Chloro-3-methyl
propiophenone

Propionyl Cl, AlCl3
(Friedel-Crafts) Intermediate:

Benzyl Bromide

NBS, AIBN, CCl4
(Reflux) 4-Chloro-3-hydroxymethyl

propiophenone

H2O/CaCO3
(Hydrolysis)
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Figure 1: Retrosynthetic logic and forward synthesis via the Wohl-Ziegler pathway.

Part 3: Detailed Experimental Protocol
Safety Warning:Benzyl halides are potent lachrymators. All operations must be performed in a

fume hood.

Step 1: Synthesis of 4-Chloro-3-Methylpropiophenone
Reagents: 2-Chlorotoluene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (1.2 eq),

DCM (Solvent).

Protocol:

Cool the AlCl₃/DCM suspension to 0°C.

Add Propionyl Chloride dropwise.

Add 2-Chlorotoluene slowly to control exotherm.

Critical Control Point: Maintain temperature <5°C to maximize para selectivity (relative to

the methyl group).

Quench with ice water/HCl. Extract and distill.

Step 2: Wohl-Ziegler Bromination (The Critical Step)
Reagents: 4-Chloro-3-methylpropiophenone (1.0 eq), NBS (1.05 eq), AIBN (0.01 eq),

Acetonitrile or CCl₄.

Protocol:

Dissolve ketone in solvent. Degas with Nitrogen (O₂ inhibits radicals).

Add NBS and AIBN.

Reflux (80°C) until NBS is consumed (succinimide floats to top).
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Validation: Monitor by TLC. The product (bromide) will be less polar than the starting

material.

Filter succinimide and concentrate.

Step 3: Hydrolysis to Alcohol
Reagents: Benzyl bromide intermediate, CaCO₃ (2.0 eq), 1:1 Dioxane/Water.

Protocol:

Reflux the bromide in Dioxane/Water with CaCO₃ for 4–6 hours.

Why CaCO₃? Using a mild base prevents the Haloform reaction or condensation of the

ketone, which might occur with strong hydroxides (NaOH).

Acidify to pH 4, extract with Ethyl Acetate.

Purification: Column chromatography (Hexane/EtOAc gradient).

Part 4: Structural Elucidation (The "Proof")
For a researcher confirming the identity of this molecule, the following spectroscopic signatures

are definitive.

1. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) Prediction:
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Position Shift (δ ppm) Multiplicity Integration Assignment

Ar-H (2) 7.95 Doublet (d) 1H

Ortho to
ketone, Meta
to Cl
(Deshielded)

Ar-H (6) 7.80
Doublet of

Doublets
1H Para to Cl

Ar-H (5) 7.45 Doublet (d) 1H Ortho to Cl

-CH₂-OH 4.80 Singlet (s) 2H
Benzylic

Methylene

-OH 2.50 Broad Singlet 1H
Hydroxyl

(Exchangeable)

-CO-CH₂- 2.95 Quartet (q) 2H
Propanoyl

Methylene

| -CH₃ | 1.20 | Triplet (t) | 3H | Terminal Methyl |

Interpretation Logic:

The Ar-H (2) proton is the most deshielded (~7.95 ppm) due to the anisotropic effect of the

carbonyl group and the inductive withdrawal of the chlorine, despite being meta to the

chlorine.

The -CH₂-OH singlet at 4.80 ppm is the "smoking gun" confirming the oxidation of the methyl

group. If this is a doublet, the oxidation is incomplete (aldehyde).

2. Mass Spectrometry (MS)
Ionization Mode: ESI+ or EI.

Molecular Ion: [M+H]⁺ = 199.05 / 201.05.

Isotope Pattern: A distinct 3:1 ratio between m/z 199 and 201 confirms the presence of one

Chlorine atom.
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Fragmentation:

Loss of Ethyl group (M-29): Characteristic of propiophenones (cleavage alpha to

carbonyl).

Loss of OH (M-17): Typical for benzyl alcohols (tropylium ion formation).

Molecular Ion
[M]+ = 198/200

Acylium Ion
(Loss of Et)

-29 Da
(Alpha Cleavage)

Tropylium-like Ion
(Loss of OH)

-17 Da
(Dehydration)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Part 5: Stability & Impurity Profiling
When storing or utilizing 4-chloro-3-hydroxymethyl propiophenone, researchers must monitor

for specific degradation pathways.

Impurity Type Structure/Name Cause Prevention

Oxidative
4-Chloro-3-formyl

propiophenone

Air oxidation of -

CH₂OH

Store under Argon;

Avoid Cr(VI) reagents.

Dehydration
Ether dimer (Dibenzyl

ether)

Acid-catalyzed

condensation

Avoid strong mineral

acids during workup.

Photolytic
Radical degradation

products

UV exposure (Ketone

excitation)
Store in amber vials.

Self-Validating Storage Protocol:
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Condition: -20°C, Inert Atmosphere (Argon).

Retest: Every 6 months. Check ¹H NMR for the appearance of an aldehyde peak (~10.0

ppm).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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